molecular formula C13H10FNO4S B1331689 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid CAS No. 392313-12-1

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid

Cat. No.: B1331689
CAS No.: 392313-12-1
M. Wt: 295.29 g/mol
InChI Key: JZAGNXODGTUSSL-UHFFFAOYSA-N
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Description

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-fluoro-benzenesulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different substituents on the benzene ring, while oxidation and reduction reactions can modify the sulfonyl group.

Scientific Research Applications

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through its electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a sulfonylamino group, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the sulfonylamino group provides sites for further chemical modifications.

Biological Activity

4-(4-Fluoro-benzenesulfonylamino)-benzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring, which enhances its metabolic stability and lipophilicity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12FNO4S
  • Molecular Weight : 303.30 g/mol

The presence of the sulfonyl group is significant for its interaction with biological molecules, while the fluorine atom contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can inhibit various enzymes and proteins through competitive inhibition or by forming covalent bonds. The fluorinated phenyl group enhances binding affinity to target sites, potentially leading to increased efficacy in therapeutic applications.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular function.
  • Protein Interaction : It can bind to proteins, altering their conformation and function.

Biological Activity Profiles

Research has shown that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory mediators.
  • Antitumor Effects : Investigations into its cytotoxicity against cancer cell lines have shown promising results.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    • Research has demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition could lead to reduced production of inflammatory prostaglandins .
  • Cytotoxicity Assays :
    • In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in tumor cells .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity
This compoundStructureModerateYesYes
2-ChlorobenzenesulfonamideStructureLowYesModerate
3-BromobenzenesulfonamideStructureHighNoHigh

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAGNXODGTUSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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